(S,S)-Et-DUPHOS-Rh

説明

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a fundamental pillar of modern organic synthesis, providing the tools to create complex, three-dimensional molecules with a high degree of stereocontrol. numberanalytics.com This field is of paramount importance because the biological activity of many pharmaceuticals, agrochemicals, and natural products is intrinsically linked to their specific three-dimensional arrangement, or chirality. numberanalytics.comnumberanalytics.combohrium.com The ability to selectively produce one enantiomer (a non-superimposable mirror image) of a chiral molecule is often crucial, as different enantiomers can have vastly different, and sometimes detrimental, biological effects. numberanalytics.com For instance, the (S)-enantiomer of the common pain reliever ibuprofen (B1674241) is the active form, while the (R)-enantiomer is inactive. numberanalytics.com

Catalytic asymmetric synthesis has emerged as the most efficient and elegant method for generating enantiomerically pure compounds. acs.org This approach utilizes small amounts of a chiral catalyst to produce large quantities of a desired enantiomer, making it an economically viable and environmentally friendly strategy. numberanalytics.comdiva-portal.org The development of novel and highly selective chiral catalysts continues to drive innovation, enabling the synthesis of increasingly complex molecules and facilitating the production of safer and more effective drugs. bohrium.comchiralpedia.com

Evolution of Chiral Diphosphine Ligands in Homogeneous Transition Metal Catalysis

The field of homogeneous transition metal catalysis has been revolutionized by the development of chiral diphosphine ligands. These bidentate ligands coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. wiley.com The evolution of these ligands has been a key driver of progress in asymmetric catalysis, particularly in asymmetric hydrogenation. diva-portal.org

Early work in the 1960s with monodentate phosphine (B1218219) ligands showed modest success. A significant breakthrough occurred with the introduction of C2-symmetric diphosphine ligands. diva-portal.org This design principle, where the ligand possesses a twofold axis of symmetry, proved to be highly effective in achieving high levels of enantioselectivity. Seminal examples include DIOP, which provided a notable improvement in enantiomeric excess, and DIPAMP, which led to the first industrial application of asymmetric hydrogenation in the synthesis of L-DOPA. diva-portal.orgwiley.com

The development continued with the introduction of atropisomeric biaryl diphosphines like BINAP, which offered a new level of rigidity and effectiveness. diva-portal.orgpharmtech.com The 1990s saw the emergence of another highly influential class of ligands: the DuPhos family, developed by M. J. Burk. pharmtech.comsigmaaldrich.com These ligands, characterized by their phospholane (B1222863) rings, offered a unique and highly effective steric and electronic environment around the metal center. sigmaaldrich.com The modular nature of many diphosphine ligand families, allowing for systematic tuning of their properties, has been crucial to their widespread success and application across a broad range of catalytic transformations. bohrium.comchemrxiv.org

Historical Development and Impact of DUPHOS Ligands in Asymmetric Hydrogenation

The development of the DuPhos family of ligands by M. J. Burk and his colleagues in the early 1990s marked a significant milestone in asymmetric hydrogenation. pharmtech.comsigmaaldrich.com These C2-symmetric bis(phospholane) ligands, coordinated to rhodium, proved to be exceptionally effective catalysts for the asymmetric hydrogenation of a wide variety of prochiral olefins, delivering products with outstanding enantioselectivities, often exceeding 99% ee. diva-portal.orgsigmaaldrich.com

The DuPhos ligands, with their 2,5-disubstituted phospholane rings, allowed for a systematic variation of the steric bulk around the metal center, enabling fine-tuning of the catalyst for specific substrates. sigmaaldrich.com The high activity and selectivity of DuPhos-rhodium catalysts made them highly attractive for industrial applications. pharmtech.com They found use in the synthesis of various valuable chiral compounds, including unnatural α-amino acids, which are important building blocks for pharmaceuticals. pharmtech.com

The impact of DuPhos ligands extends beyond their direct application. They demonstrated the power of phospholane-based ligands and inspired the development of a host of related and successful ligand families. researchgate.net The robustness and broad applicability of the DuPhos technology solidified its place as a benchmark in the field of asymmetric catalysis and contributed significantly to making asymmetric hydrogenation a routine and reliable method in both academic and industrial laboratories. pharmtech.comsigmaaldrich.com

Overview of (S,S)-Et-DUPHOS-Rh as a Benchmark Chiral Catalyst

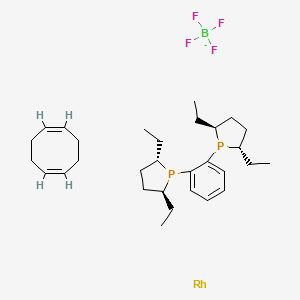

This compound, formally known as (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430), stands as a quintessential example of a highly successful and widely utilized chiral catalyst. nih.gov This air-stable, orange-red crystalline solid is a member of the DuPhos family of catalysts and is particularly noted for its exceptional performance in the asymmetric hydrogenation of various functionalized olefins.

The catalyst consists of a rhodium(I) metal center chelated by the C2-symmetric (S,S)-Et-DuPhos ligand and a labile 1,5-cyclooctadiene (B75094) (COD) ligand. rsc.org The (S,S)-Et-DuPhos ligand, with its two chiral phospholane rings substituted with ethyl groups, creates a well-defined and highly effective chiral pocket around the rhodium atom. This specific steric and electronic environment is key to its ability to induce high levels of enantioselectivity in catalytic reactions.

Due to its high catalytic activity and the consistently high enantiomeric excesses it provides, this compound has become a benchmark catalyst against which new catalysts are often compared. wiley-vch.de It has been successfully employed in the asymmetric hydrogenation of enamides, itaconic acids, and other prochiral alkenes, providing access to a wide range of enantiomerically enriched products that are valuable intermediates in the pharmaceutical and fine chemical industries. sigmaaldrich.com The catalyst's reliability, broad substrate scope, and the extensive body of research documenting its utility have cemented its status as a cornerstone of modern asymmetric catalysis.

特性

IUPAC Name |

cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPHSBHVOCZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48BF4P2Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213343-64-7, 228121-39-9 | |

| Record name | Rhodium â?º (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98+% (S,S)-Et-DUPHOS-Rh | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Characterization of S,s Et Duphos Rh Catalytic Systems

Synthetic Methodologies for the (S,S)-Et-DUPHOS Ligand

The (S,S)-Et-DUPHOS ligand, formally known as (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a C₂-symmetric bis(phospholane) ligand. Its synthesis is a cornerstone for the development of the corresponding rhodium catalysts. The DuPhos family of ligands was pioneered by M.J. Burk and is noted for the 2,5-disubstituted phospholane (B1222863) rings attached to a benzene (B151609) backbone. wikipedia.org This structural feature allows for systematic variation of the steric environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. The synthesis of these chiral phospholanes was a significant advancement, enabling their use in highly effective asymmetric hydrogenation processes. wikipedia.org

Preparation and Isolation of (S,S)-Et-DUPHOS-Rh Precatalysts

The active catalytic species are often generated from stable precatalysts. These precatalysts are typically cationic rhodium complexes that can be readily synthesized and handled.

Formation of Cationic Rhodium-Diolefin Complexes (e.g., [(S,S)-Et-DUPHOS Rh (COD)]BF₄)

A common and commercially available precatalyst is [this compound(COD)]BF₄, where COD is 1,5-cyclooctadiene (B75094). rsc.orgnih.govsinocompound.com This complex is an orange to red-orange crystalline solid. sinocompound.comchemicalbook.com It is formed by the reaction of the (S,S)-Et-DUPHOS ligand with a suitable rhodium precursor, such as [Rh(COD)₂]BF₄. rsc.org The resulting complex features the chiral diphosphine ligand chelating to the rhodium(I) center, with the COD molecule also coordinated. The tetrafluoroborate (B81430) (BF₄⁻) anion is a common counterion in these systems. google.com

Generation of Active Species from Precatalysts

The catalytically active species, often a solvent-coordinated complex like [Rh((S,S)-Et-DUPHOS)(solvent)₂]⁺, is generated from the diolefin precatalyst through hydrogenation. rsc.orgmdpi.com This activation process involves the removal of the coordinated diolefin (e.g., COD) by hydrogen, freeing up coordination sites on the rhodium center for the substrate. mdpi.comresearchgate.net The hydrogenation of the diolefin can be slower than the hydrogenation of the prochiral substrate, leading to an initial "induction period" where the reaction rate accelerates as more of the active catalyst is formed. rsc.orgresearchgate.net The rate of this activation is influenced by factors such as the specific diolefin, solvent, and temperature. rsc.org For instance, the hydrogenation of norbornadiene (NBD) is generally much faster than that of COD. researchgate.net In some cases, using solvent complexes directly can bypass these induction periods and is advantageous for kinetic studies. rsc.org

Spectroscopic Elucidation of Catalyst Structures and Intermediate Species

A deep understanding of the catalyst's structure and the intermediates formed during the catalytic cycle is crucial for optimizing reaction conditions and explaining the observed stereoselectivity. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis (e.g., ³¹P NMR, EXSY NMR)

NMR spectroscopy is a powerful tool for characterizing these rhodium complexes in solution. rsc.org ³¹P NMR is particularly informative for studying phosphine-containing complexes. researchgate.netrsc.org The chemical shifts and coupling constants (especially ¹J(³¹P-¹⁰³Rh)) provide valuable information about the electronic and steric environment of the phosphorus atoms and the nature of their coordination to the rhodium center. rsc.orgdiva-portal.org For example, ³¹P NMR can be used to monitor the conversion of the precatalyst to the active species and to identify catalyst-substrate adducts. acs.orgpnas.org

Exchange Spectroscopy (EXSY) NMR is a two-dimensional technique used to study dynamic processes, such as the exchange between different species in solution. gla.ac.uk This can reveal the interconversion of diastereomeric catalyst-substrate complexes, which is often a key step in determining the enantioselectivity of the reaction. uit.noscilit.com By analyzing the cross-peaks in an EXSY spectrum, the pathways and rates of exchange between different rhodium species can be determined. gla.ac.uk

X-ray Crystallography of Key Rhodium-DUPHOS Complexes and Adducts

Single-crystal X-ray diffraction provides definitive structural information in the solid state. The crystal structures of several key rhodium-DuPhos complexes have been determined, including precatalysts like [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ and [Rh((S,S)-Et-DuPHOS)(NBD)]BF₄. researchgate.net These structures confirm the coordination geometry around the rhodium atom and the conformation of the chiral ligand. X-ray analysis has also been instrumental in characterizing catalyst-substrate and catalyst-product adducts, such as [Rh((S,S)-Et-DuPHOS)(vinyl-η⁶-benzene)]BF₄, providing insights into potential deactivation pathways. rsc.org The structural data from crystallography are invaluable for understanding the steric interactions that govern the high efficiency and enantioselectivity of these catalytic systems. researchgate.net

In Situ Spectroscopic Monitoring Techniques

The elucidation of catalytic mechanisms and the characterization of transient intermediates in this compound catalyzed reactions are greatly facilitated by in situ spectroscopic techniques. These methods allow for the real-time observation of the catalyst system under reaction conditions, providing invaluable data on the formation of active species, catalyst resting states, and potential deactivation pathways. Techniques such as Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and High-Pressure Infrared (HPIR) spectroscopy are pivotal in this regard.

UV-Vis Spectroscopy

In situ UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of catalyst activation and substrate turnover in homogeneous catalysis. nih.govmdpi.com For this compound systems, it is frequently employed to track the transformation of the precatalyst into the catalytically active species. nih.govresearchgate.net Cationic Rh(I) precatalysts, such as [Rh((S,S)-Et-DuPhos)(COD)]BF₄, are often used, where the diolefin ligand (e.g., 1,5-cyclooctadiene, COD) must be hydrogenated to free up coordination sites for the substrate. mdpi.comresearchgate.net

The hydrogenation of the diolefin ligand can be monitored by observing changes in the UV-Vis absorption spectrum over time. nih.gov For the analogous [Rh(Me-Duphos)(cod)]BF₄ complex in methanol, time-resolved UV-Vis spectra show a clear transformation with four isosbestic points, indicating a clean conversion of the starting complex to the final solvated species, [Rh(Me-DuPhos)(MeOH)₂]BF₄. nih.gov This solvated complex is considered the active catalytic species. nih.gov The spectral changes allow for the calculation of kinetic data, such as the pseudo-first-order rate constant for the hydrogenation of the COD ligand. nih.gov This approach is particularly useful for quantifying the induction periods often observed in these hydrogenations, which are caused by the relatively slow hydrogenation of the robust diolefin ligand on the precatalyst. researchgate.net

Detailed kinetic analyses using stopped-flow UV-Vis methods can also provide insights into the binding of substrates to the active catalyst. acs.org By titrating the solvated rhodium complex with a substrate and monitoring the spectral changes, binding constants can be determined, offering a quantitative measure of the catalyst-substrate affinity. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons (paramagnetic species). tandfonline.comcore.ac.uk In the context of rhodium catalysis, redox processes can lead to the formation of paramagnetic intermediates, such as Rh(0) or Rh(II) species, which are often key to the catalytic cycle but difficult to detect by other means. uit.noresearchgate.net

While Rh(I) (d⁸) and Rh(III) (d⁶) are typically diamagnetic, the formation of transient Rh(II) (d⁷) or Rh(0) (d⁹) states can occur during oxidative addition or reductive elimination steps. In situ monitoring of cobalt-catalyzed hydrogenations with DuPhos ligands by UV-visible and freeze-quench EPR spectroscopy has been used to identify catalyst resting states and probe redox cycling involving Co(0) and Co(II) intermediates. uit.no These studies provide a strong analogue for potential mechanisms in rhodium systems. uit.no

EPR studies on related rhodium complexes have successfully identified and characterized various paramagnetic species. For instance, Rh(II) species have been characterized on silica (B1680970) supports, and their interaction with substrates like ethene has been monitored. rsc.org The g-values obtained from the EPR spectrum are diagnostic of the electronic environment of the rhodium center. rsc.org Although direct in situ EPR studies on this compound during hydrogenation are challenging, the technique remains crucial for identifying potential radical intermediates and understanding unexpected deactivation pathways or alternative reaction mechanisms. core.ac.ukresearchgate.net

Table 1: Representative EPR g-Values for Paramagnetic Rhodium Species

| Species Description | g₁ | g₂ | g₃ / g∥ | Source |

|---|---|---|---|---|

| Rh(II) Species A on SiO₂ (rhombic) | 2.68 | 2.22 | 2.00 | rsc.org |

| Rh(II) Species B on SiO₂ (axial) | 2.43 (g⊥) | 2.00 | rsc.org |

High-Pressure Infrared (HPIR) Spectroscopy

High-Pressure Infrared (HPIR) or operando FT-IR spectroscopy is indispensable for studying catalytic systems under industrially relevant conditions of high pressure and temperature. mdpi.comidw-online.de For reactions involving gaseous reactants like hydrogen (H₂) and carbon monoxide (CO), such as hydrogenation and hydroformylation, HPIR allows for direct observation of the catalyst's structure and its interaction with reactants and intermediates. mdpi.comresearchgate.netcapes.gov.br

In rhodium-diphosphine catalyzed hydroformylation, HPIR is used to identify the structure of the active catalyst, which is typically a rhodium-hydride-carbonyl species, [RhH(CO)₂(diphosphine)]. researchgate.netcapes.gov.br The vibrational frequencies of the carbonyl (CO) ligands are particularly informative, as their position and number are sensitive to the geometry of the complex and the electronic properties of the phosphine (B1218219) ligand. researchgate.net

Studies on rhodium complexes with phospholene-phosphite ligands, which are structurally related to DuPhos, have demonstrated the utility of HPIR in monitoring catalyst stability. mdpi.comresearchgate.netnih.govsemanticscholar.org HPIR was sensitive enough to detect the slow hydrogenation of the C=C bond within the phospholene ligand backbone under syngas (CO/H₂) pressure. mdpi.comresearchgate.netnih.gov This demonstrates the technique's power to reveal subtle but critical changes in the ligand structure during catalysis, which could lead to catalyst deactivation or altered selectivity. mdpi.com The ability to observe such ligand-centered reactivity under operando conditions is crucial for catalyst development and optimization. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | Catalytic system containing Rhodium and the (S,S)-Et-DuPhos ligand |

| (S,S)-Et-DuPhos | (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene |

| [Rh((S,S)-Et-DuPhos)(COD)]BF₄ | (1,5-Cyclooctadiene)[(S,S)-1,2-bis(2,5-diethylphospholano)benzene]rhodium(I) tetrafluoroborate |

| Me-DuPhos | 1,2-Bis(2,5-dimethylphospholano)benzene |

| [Rh(Me-DuPhos)(COD)]BF₄ | (1,5-Cyclooctadiene)[1,2-bis(2,5-dimethylphospholano)benzene]rhodium(I) tetrafluoroborate |

| [Rh(Me-DuPhos)(MeOH)₂]BF₄ | Bis(methanol)[1,2-bis(2,5-dimethylphospholano)benzene]rhodium(I) tetrafluoroborate |

| COD | 1,5-Cyclooctadiene |

| CO | Carbon Monoxide |

| H₂ | Hydrogen |

Q & A

Basic Research Questions

Q. How is (S,S)-Et-DUPHOS-Rh synthesized, and what analytical methods confirm its structural integrity?

- Methodological Answer : The synthesis involves reacting a chiral bis(phospholane) ligand with a rhodium precursor (e.g., Rh(COD)₂⁺) in anhydrous conditions. Characterization typically employs multinuclear NMR (³¹P, ¹H) to verify ligand coordination and metal center geometry. X-ray crystallography is critical for confirming absolute stereochemistry, as highlighted in studies using analogous rhodium complexes .

Q. What are the standard applications of this compound in asymmetric catalysis?

- Methodological Answer : The catalyst is widely used in asymmetric hydrogenation of dehydroamino acids and α,β-unsaturated esters. For example, it achieved 94% enantiomeric excess (ee) in the hydrogenation of a dehydroalanine derivative (155 → 152) under optimized conditions (ethyl acetate, H₂ pressure) . Reaction protocols recommend pre-activation of the catalyst under hydrogen and strict control of substrate purity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantioselectivity when using this compound across substrates?

- Methodological Answer : Contradictions often arise from substrate-catalyst steric mismatches or solvent effects. Systematic screening using a Design of Experiments (DoE) approach—varying solvent polarity, temperature, and H₂ pressure—can isolate critical variables. Comparative NMR studies of catalyst-substrate adducts may reveal non-productive binding modes .

Q. What strategies optimize the catalytic activity of this compound in sterically hindered systems?

- Methodological Answer : Modifying reaction media (e.g., ionic liquids) or introducing co-catalysts (e.g., Lewis acids) can enhance turnover. For example, adding Mg(OTf)₂ improved enantioselectivity in a case study by stabilizing the transition state . Kinetic studies (e.g., in situ IR monitoring) are recommended to identify rate-limiting steps.

Q. Which advanced analytical techniques validate the stability of this compound under reaction conditions?

- Methodological Answer : High-pressure NMR and in situ X-ray absorption spectroscopy (XAS) track structural changes during catalysis. Stability tests under inert atmospheres (e.g., glovebox experiments) prevent oxidation, while MSDS data advise storage at −20°C in sealed ampules .

Q. How does this compound compare to other chiral Rh catalysts (e.g., (R,R)-Et-DUPHOS-Rh) in stereochemical outcomes?

- Methodological Answer : Enantiomeric pairs often exhibit mirror-image selectivity. For instance, (R,R)-Et-DUPHOS-Rh produced the opposite enantiomer (84% ee) in a hydrogenation of methyl (Z)-α-acetamidocinnamate. Cross-referencing crystallographic data and computational models (DFT) clarifies stereoelectronic influences .

Q. What protocols ensure reproducibility in catalytic cycles involving this compound?

- Methodological Answer : Strict adherence to anhydrous conditions (Schlenk techniques) and standardized substrate/catalyst ratios (e.g., 1:1000 S/C) are essential. Reporting full experimental metadata (e.g., H₂ purity, solvent water content) in publications mitigates reproducibility issues .

Data-Driven and Contradiction Analysis

Q. How should researchers address conflicting kinetic data in this compound-mediated reactions?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For example, contradictory rate laws may arise from mass transfer limitations; testing in stirred-tank reactors with variable agitation rates can clarify kinetics .

Q. What statistical methods are appropriate for analyzing enantioselectivity trends in high-throughput screenings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。